3,5-Dimethylpiperidine-1-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3,5-dimethylpiperidine-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-7-3-8(2)5-10(4-7)6-9/h7-8H,3-5H2,1-2H3 |
InChI Key |
YKEIKOPKKLMDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C#N)C |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3,5 Dimethylpiperidine 1 Carbonitrile
Reactivity Profiles of the Piperidine (B6355638) Nitrogen in N-Carbonitrile Adducts
The presence of a carbonitrile (cyano) group directly attached to the piperidine nitrogen atom significantly alters its typical reactivity. In a standard piperidine ring, the nitrogen atom is basic and nucleophilic due to the lone pair of electrons. However, in N-cyano adducts like 3,5-Dimethylpiperidine-1-carbonitrile, the strongly electron-withdrawing nature of the cyano group substantially reduces the electron density on the nitrogen atom.
This diminished electron density has several key consequences:
Reduced Basicity: The nitrogen atom is significantly less basic compared to its parent amine, 3,5-dimethylpiperidine (B146706). It is less likely to be protonated by acids.
Reduced Nucleophilicity: The nitrogen's ability to act as a nucleophile in reactions such as alkylation or acylation is greatly diminished. Common degradation pathways for related compounds, such as fentanyl derivatives, involve the oxidation of the piperidine nitrogen, but the electron-withdrawing cyano group would make this process more difficult. researcher.life
The reactivity of the nitrogen is therefore suppressed, shifting the focus of chemical transformations to other parts of the molecule, namely the carbonitrile group and the piperidine ring itself.
Stereoelectronic Effects and Their Influence on Reaction Pathways
Stereoelectronic effects, which relate to the influence of orbital overlap on the stereochemical and energetic aspects of a reaction, are critical in understanding the behavior of substituted piperidine rings. The 3,5-dimethyl substitution pattern creates two diastereomers: a cis (achiral, R,S) isomer and a trans (chiral, R,R/S,S) isomer. wikipedia.org The spatial arrangement of the methyl groups influences the conformational equilibrium of the piperidine ring (chair conformations) and, consequently, the accessibility of adjacent reaction sites.
In reactions involving the formation of a carbanion at the α-position (C2 or C6) of the piperidine ring, stereoelectronic control often dictates the stereochemical outcome. For instance, studies on the reactions of N-nitroso-4-phenylpiperidine carbanions with various electrophiles show exclusive formation of the axial substitution product. cdnsciencepub.com This high stereoselectivity is attributed not just to steric hindrance but also to stereoelectronic control, where the axial approach is favored for optimal orbital overlap with the developing carbanion. cdnsciencepub.com It is proposed that such stereoelectronic control contributes significantly to exclusive axial attack. cdnsciencepub.com
For this compound, any reaction proceeding via an α-carbanion would be similarly influenced by the orientation of the p-orbital relative to the C-H bonds. The preferred axial attack by electrophiles would lead to specific stereoisomers, a principle of significant importance in asymmetric synthesis.
Transformations Involving the Carbonitrile Group (e.g., Hydrolysis, Reduction, Nucleophilic Additions)
The carbonitrile group is a versatile functional group capable of undergoing a variety of transformations. nih.gov These reactions provide pathways to convert the N-cyano moiety into other important functional groups.
Hydrolysis: The hydrolysis of a nitrile typically proceeds in two stages: first to an amide, and then to a carboxylic acid (or its carboxylate salt). chemistrysteps.com In the case of this compound, acid- or base-catalyzed hydrolysis would first yield 3,5-dimethylpiperidine-1-carboxamide. Further hydrolysis would cleave the N-C bond, yielding 3,5-dimethylpiperidine and carbonic acid (which would decompose).
Reduction: The carbonitrile group can be reduced to an aminomethyl group. Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Ni or Pd) or reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) would convert this compound into N-methyl-3,5-dimethylpiperidine.
Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, such as Grignard reagents or organolithium compounds. This reaction pathway leads to the formation of imines, which can then be hydrolyzed to produce ketones, effectively attaching an acyl group to the piperidine nitrogen after cleavage.
A summary of these potential transformations is presented in the table below.
| Reaction Type | Reagents | Intermediate Product | Final Product(s) |
| Acid Hydrolysis | H₃O⁺, heat | 3,5-Dimethylpiperidine-1-carboxamide | 3,5-Dimethylpiperidine, CO₂, NH₄⁺ |
| Base Hydrolysis | OH⁻, H₂O, heat | 3,5-Dimethylpiperidine-1-carboxamide | 3,5-Dimethylpiperidine, CO₃²⁻ |
| Reduction | 1. LiAlH₄ 2. H₂O | - | N-Methyl-3,5-dimethylpiperidine |
| Nucleophilic Addition | 1. R-MgBr 2. H₃O⁺ | N-Acyl-3,5-dimethylpiperidine | 3,5-Dimethylpiperidine, R-C(=O)H/R₂C=O |
Ring-Opening and Ring-Expansion Mechanisms for Piperidine Systems
While piperidine rings are generally stable, they can undergo ring-opening or ring-expansion reactions under specific conditions, often involving cleavage of a C-N bond. researchgate.net These reactions are valuable for synthesizing larger or acyclic nitrogen-containing compounds.
Ring-Opening: Oxidative C-N bond cleavage is a known pathway for the deconstruction of cyclic amines. researchgate.net For N-substituted piperidines, this can be initiated by generating an iminium ion intermediate, which is then susceptible to nucleophilic attack, leading to ring opening. While the electron-withdrawing N-cyano group would disfavor the formation of a positive charge on the nitrogen, radical-mediated pathways could provide an alternative. For example, radical-mediated amine cyclization and cleavage reactions have been developed for piperidine synthesis and modification. nih.gov
Ring-Expansion: Methodologies for the two-carbon homologation of piperidine systems to yield azocane (B75157) (eight-membered ring) counterparts have been developed. chemrxiv.org One such method involves a palladium-catalyzed allylic amine rearrangement, demonstrating that ring expansion is a feasible transformation for substituted piperidines. chemrxiv.org The specific influence of the N-carbonitrile group on these catalytic cycles would need to be investigated, as coordination to the metal center could be affected.
Mechanistic Elucidation of Reaction Pathways Involving the Compound
Elucidating the precise mechanisms of reactions involving this compound would require a combination of experimental and computational techniques. While specific mechanistic studies on this exact compound are not widely available in the literature, the approaches used for similar systems provide a clear roadmap.
Experimental Approaches:
Isotope Labeling: Using isotopically labeled reactants (e.g., with ¹⁵N or ¹³C) can trace the fate of specific atoms throughout a reaction. For example, in studying the reaction of triazines with amidines, ¹⁵N-labeling was used to distinguish between a concerted Diels-Alder pathway and a stepwise addition/elimination mechanism. nih.gov
Stereochemical Analysis: Analyzing the stereochemistry of the products formed from chiral or diastereomerically pure starting materials can provide insight into the geometry of transition states, as seen in studies of nitrosopiperidine carbanions. cdnsciencepub.com
Computational Chemistry:
Density Functional Theory (DFT): Computational modeling can be used to map potential energy surfaces for proposed reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, the most likely mechanism can be identified. This approach has been used to rule out a Diels-Alder mechanism in favor of a stepwise pathway for the reaction of 1,2,3-triazines with amidines. nih.gov
By combining these methods, a detailed understanding of the reaction pathways for this compound, from transformations of the cyano group to alterations of the ring structure, can be achieved.
Derivatization and Chemical Transformations of 3,5 Dimethylpiperidine 1 Carbonitrile
Transformations of the N-Carbonitrile Group into Other Nitrogen Functionalities
The N-carbonitrile group is a versatile functional handle that can be converted into several other nitrogen-containing moieties. While specific studies on 3,5-dimethylpiperidine-1-carbonitrile are not extensively documented, the reactivity of N-cyanoamines is well-established and can be extrapolated to this specific derivative. These transformations allow for the introduction of diverse functionalities, expanding the synthetic utility of the molecule.
Key transformations include:
Reduction to N-Aminomethyl Amines: The carbonitrile group can be reduced to a primary amine, yielding an N-aminomethylpiperidine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting N-CH₂NH₂ group can serve as a useful building block for further elaboration.
Hydrolysis to Secondary Amines: The cyano group can be cleaved under hydrolytic conditions (acidic or basic) to regenerate the secondary amine, 3,5-dimethylpiperidine (B146706). This deprotection strategy is useful when the cyano group is employed as a temporary protecting group for the piperidine (B6355638) nitrogen.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile, forming an intermediate metallo-imine, which upon hydrolysis yields a ketone. A reductive workup would lead to the corresponding N-alkylated or N-arylated 3,5-dimethylpiperidine.
Cycloaddition to form Tetrazoles: The N-carbonitrile can undergo a [3+2] cycloaddition reaction with azide (B81097) sources, such as sodium azide, often catalyzed by a Lewis acid (e.g., ZnCl₂ or NH₄Cl), to form a 5-substituted-1H-tetrazole ring fused to the piperidine nitrogen. nih.govorganic-chemistry.org This reaction provides a direct route to complex heterocyclic structures. nih.govorganic-chemistry.org
| Transformation | Reagents | Product Functional Group |
|---|---|---|
| Reduction | LiAlH₄, NaBH₄/CoCl₂ | N-Aminomethylamine (-CH₂NH₂) |
| Hydrolysis (Deprotection) | H₃O⁺ or OH⁻ | Secondary Amine (-H) |
| Organometallic Addition | 1. RMgX or RLi 2. H₂O | Ketone (via imine intermediate) |
| Tetrazole Formation | NaN₃, Lewis Acid (e.g., ZnCl₂) | N-Tetrazolyl Piperidine |
Functionalization at Peripheral Sites of the Piperidine Ring (e.g., Alkylation, Acylation, Halogenation)
Functionalization of the C-H bonds on the piperidine ring of this compound presents a synthetic challenge. The N-cyano group is strongly electron-withdrawing, which deactivates the adjacent α-C-H bonds towards traditional deprotonation by bases. This is in contrast to N-Boc or N-benzyl protected piperidines, where α-lithiation is a common strategy for functionalization.
Potential strategies for ring functionalization, drawn from general piperidine chemistry, could include:
Alkylation/Arylation: Directed C-H activation using transition metal catalysis is a modern approach for functionalizing piperidine rings. acs.orgnih.gov However, the coordinating ability of the nitrile group might interfere with the catalyst. A more plausible route involves radical-mediated processes. For instance, radical alkylation could potentially functionalize the ring, with regioselectivity influenced by the stability of the resulting carbon radical. rsc.org
Acylation: Direct Friedel-Crafts acylation of the saturated ring is not feasible. Acylation would likely require prior metalation of the ring. Given the electronic properties of the N-cyano group, deprotonation at the C2 or C4 positions would be difficult. google.comyoutube.com
Halogenation: Radical halogenation could introduce a halogen atom onto the piperidine skeleton, although this would likely result in a mixture of products due to the multiple non-equivalent C-H bonds. nih.gov A more controlled approach might involve Hofmann–Löffler-type reactions if the N-cyano group is first converted to an N-haloamine derivative, which could facilitate intramolecular hydrogen atom transfer and subsequent halogenation at a specific carbon atom. wikipedia.org
| Functionalization | Potential Method | Key Challenge |
|---|---|---|
| Alkylation / Arylation | Radical-mediated C-H functionalization | Control of regioselectivity |
| Acylation | Metalation followed by electrophilic quench | Ring deactivation by N-cyano group |
| Halogenation | Radical halogenation or Hofmann–Löffler-type reaction | Selectivity and potential for over-halogenation |
Scaffold Modifications through Stereoselective Transformations
The 3,5-dimethylpiperidine core exists as cis and trans diastereomers. Any further transformation on the ring must consider the stereochemical outcome. The pre-existing methyl groups exert significant steric influence, directing incoming reagents to the less hindered face of the molecule.
Stereoselective modifications could be achieved through several approaches:
Diastereoselective Functionalization: If a reactive site can be introduced on the ring (e.g., via halogenation or metalation), subsequent nucleophilic substitution or coupling reactions would likely proceed with high diastereoselectivity. acs.org The existing methyl groups in a cis- or trans-configuration would dictate the preferred trajectory of the incoming group to minimize steric interactions. For example, in a cis-isomer, attack would be favored from the face opposite to the two methyl groups.
Enantioselective Catalysis: For reactions that create new stereocenters, such as catalytic hydrogenation of a double bond introduced onto the ring, the use of chiral catalysts could afford high enantiomeric and diastereomeric purity. researchgate.net
Substrate-Controlled Reactions: The inherent chirality and conformation of the 3,5-dimethylpiperidine scaffold can be used to control the stereochemistry of reactions at appended side chains. For example, an aldehyde group attached to the ring would likely exhibit facial selectivity in nucleophilic additions due to steric hindrance from the ring and its substituents. whiterose.ac.uk
The choice of the cis- or trans-isomer of this compound as the starting material is crucial for controlling the final stereochemistry of the modified scaffold. whiterose.ac.uk
Formation of Polycyclic Systems Incorporating the 3,5-Dimethylpiperidine Skeleton
The 3,5-dimethylpiperidine scaffold can be incorporated into more complex bicyclic and polycyclic systems, which are of interest in medicinal chemistry. nih.gov This is typically achieved through intramolecular cyclization reactions, where a side chain attached to either the nitrogen or a carbon atom of the ring reacts to form a new ring.
Strategies for constructing polycyclic systems include:
Intramolecular Cyclization: A functional group can be introduced onto the piperidine ring or the nitrogen atom (after converting the cyano group) which can then participate in an intramolecular ring-closing reaction. nih.govresearchgate.net For example, converting the N-cyano group to an N-alkenylamino group could allow for an intramolecular hydroamination or amino-Heck reaction to form a fused or bridged bicyclic system.
Cycloaddition Reactions: The piperidine ring itself, if a double bond is introduced, can act as a component in cycloaddition reactions. For instance, an enamine or diene could be formed from the piperidine derivative, which could then undergo a [4+2] or [3+2] cycloaddition with a suitable reaction partner to build a new fused ring. iupac.orgnih.gov
Ring-Closing Metathesis (RCM): By introducing two alkenyl side chains onto the piperidine scaffold, RCM can be employed to form a new, larger ring fused or bridged to the original piperidine core, leading to complex polycyclic alkaloids and their analogues. mdpi.com
These strategies highlight the potential of this compound as a precursor for generating diverse and structurally complex molecular architectures.
Advanced Spectroscopic and Analytical Methodologies for Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,5-Dimethylpiperidine-1-carbonitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular structure and the determination of the relative stereochemistry of the methyl groups (cis or trans).
In ¹H NMR, the chemical shifts of the protons on the piperidine (B6355638) ring and the methyl groups are indicative of their local electronic environment. The coupling constants (J-values) between adjacent protons provide crucial information about the dihedral angles, which helps in assigning the chair conformation of the piperidine ring and the axial or equatorial positions of the substituents. For the cis and trans diastereomers, distinct differences in the chemical shifts and coupling patterns of the ring protons are expected due to their different spatial arrangements.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their hybridization state. The chemical shifts of the piperidine ring carbons, the methyl carbons, and the nitrile carbon are all characteristic. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Advanced 2D NMR techniques are often employed for a definitive assignment:
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, NOESY is critical for differentiating between the cis and trans isomers by observing through-space interactions between the protons of the two methyl groups and the ring protons. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for cis- and trans-3,5-Dimethylpiperidine-1-carbonitrile Predicted data based on typical values for substituted piperidines.
| Isomer | Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| cis | ¹H | C2-H, C6-H | ~3.2 - 3.4 |
| C3-H, C5-H | ~1.8 - 2.0 | ||
| C4-H | ~1.2 - 1.6 | ||
| CH₃ | ~0.9 - 1.1 | ||
| ¹³C | C2, C6 | ~48 - 52 | |
| C3, C5 | ~30 - 34 | ||
| C≡N | ~118 - 122 | ||
| trans | ¹H | C2-H, C6-H | ~3.1 - 3.5 |
| C3-H, C5-H | ~1.7 - 1.9 | ||
| C4-H | ~1.1 - 1.7 | ||
| CH₃ | ~0.8 - 1.0 | ||
| ¹³C | C2, C6 | ~49 - 53 | |
| C3, C5 | ~31 - 35 | ||
| C≡N | ~118 - 122 |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence.
Common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) can be used. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing a characteristic fingerprint for the molecule. youtube.com The fragmentation of this compound in EI-MS would likely involve initial cleavage adjacent to the nitrogen atom (alpha-cleavage), loss of the methyl groups, and fragmentation of the piperidine ring. libretexts.org The nitrile group can also be lost as a radical.
ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) can be performed on the protonated molecule to induce fragmentation and obtain structural information.
Table 2: Expected Key Mass Fragments for this compound (Molecular Weight: 138.22 g/mol)
| m/z | Possible Fragment Ion | Ionization Mode |
|---|---|---|
| 139.123 | [M+H]⁺ | ESI |
| 138.115 | [M]⁺• | EI |
| 123.092 | [M-CH₃]⁺ | EI |
| 111.115 | [M-HCN]⁺• | EI |
| 96.094 | [M-C₃H₆]⁺• (Loss of propylene (B89431) from ring) | EI |
| 82.078 | [C₅H₁₀N]⁺ (Piperidine ring fragment) | EI |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is primarily used for the identification of functional groups within a molecule. researchgate.net For this compound, the most characteristic feature in its vibrational spectrum is the stretching vibration of the nitrile (C≡N) group. researchgate.netjove.com This bond exhibits a sharp and intense absorption in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. libretexts.org In the Raman spectrum, the nitrile stretch is also readily observed. researchgate.net The exact frequency can be sensitive to the local molecular environment. nih.govacs.org
Other key vibrational modes include:
C-H Stretching: Aliphatic C-H stretches from the methyl and piperidine ring methylene (B1212753) groups appear in the 3000-2850 cm⁻¹ region. libretexts.org
C-H Bending: Bending vibrations (scissoring, rocking, wagging) for the CH₂ and CH₃ groups are found in the 1470-1350 cm⁻¹ region.
C-N Stretching: The stretching of the C-N single bonds of the piperidine ring typically occurs in the fingerprint region, between 1250 and 1020 cm⁻¹.
Comparing the IR and Raman spectra can provide complementary information due to different selection rules. americanpharmaceuticalreview.com While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Alkyl C-H | Stretching | 2850 - 3000 | Medium to Strong |
| Nitrile C≡N | Stretching | 2220 - 2260 | Medium, Sharp |
| CH₂ | Bending (Scissoring) | ~1465 | Medium |
| CH₃ | Bending (Asymmetric/Symmetric) | ~1450 / ~1375 | Medium |
| C-N | Stretching | 1020 - 1250 | Medium |
X-ray Crystallography for Precise Solid-State Structural Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles.
Crucially, X-ray crystallography would provide an unambiguous determination of the relative stereochemistry, confirming whether the methyl groups are in a cis or trans configuration. It would also reveal the preferred conformation of the piperidine ring, which is expected to be a chair conformation to minimize steric strain. researchgate.net The analysis would show the precise positioning of the methyl and carbonitrile substituents as either axial or equatorial. In many substituted piperidines, bulky groups prefer to occupy the more stable equatorial positions. nih.gov This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies. While a specific crystal structure for this compound is not cited, analysis of related piperidine structures provides a strong basis for predicting its solid-state conformation. researchgate.net
Chiral Chromatography (GC, HPLC) for Enantiomeric and Diastereomeric Purity Assessment
The 3,5-dimethylpiperidine (B146706) scaffold possesses two stereocenters (at C3 and C5). This gives rise to diastereomers: a cis isomer and a trans isomer. The trans isomer is chiral and exists as a pair of enantiomers. The cis isomer is a meso compound if unsubstituted at the nitrogen, but upon addition of the carbonitrile group, it also becomes chiral and exists as a pair of enantiomers. Therefore, a synthesis can result in a mixture of diastereomers, each of which is a racemic mixture of enantiomers.
Chiral chromatography is essential for separating these stereoisomers and determining the diastereomeric and enantiomeric purity of a sample. mdpi.com Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for this purpose. researchgate.net
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the different stereoisomers. nih.gov Common CSPs are based on:
Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support), which are broadly applicable for a wide range of compounds. mdpi.com
Cyclodextrins , which have a chiral cavity and can form transient diastereomeric inclusion complexes with the analytes. nih.gov
Macrocyclic glycopeptides , which offer multiple chiral recognition sites.
By developing a suitable chiral GC or HPLC method, one can quantify the relative amounts of the cis and trans diastereomers and determine the enantiomeric excess (ee) of each. americanpharmaceuticalreview.comnih.gov This is critical in pharmaceutical development, where different stereoisomers can have vastly different biological activities. nih.gov
In-Situ Analytical Techniques for Reaction Monitoring and Kinetic Studies
In-situ analytical techniques allow for the real-time monitoring of a chemical reaction as it proceeds, without the need for sampling and quenching. osti.gov This provides valuable information for understanding reaction mechanisms, determining kinetics, and optimizing process parameters for the synthesis of this compound.
The synthesis of this compound typically involves the cyanation of 3,5-dimethylpiperidine. nih.govnih.govscielo.br In-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy are particularly well-suited for monitoring this transformation. An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel.
By tracking the vibrational bands characteristic of the reactants and products over time, one can monitor:
The disappearance of the N-H stretching band of the starting material, 3,5-dimethylpiperidine.
The appearance and growth of the sharp C≡N stretching band of the product, this compound, around 2240 cm⁻¹.
This real-time data allows for the generation of concentration profiles for reactants, intermediates, and products. From this information, reaction rates and kinetic parameters (such as the rate constant and activation energy) can be calculated, leading to a more efficient and controlled synthesis. osti.gov
Computational Chemistry and Theoretical Investigations of 3,5 Dimethylpiperidine 1 Carbonitrile
Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. scribd.comekb.eg It allows for the calculation of various molecular properties, including the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov
For 3,5-Dimethylpiperidine-1-carbonitrile, the electronic structure is defined by the saturated piperidine (B6355638) ring, two methyl substituents, and the N-cyano group. The piperidine ring itself is an aliphatic, non-aromatic structure. The addition of the electron-withdrawing carbonitrile (-C≡N) group directly to the piperidine nitrogen significantly alters the electronic properties compared to its parent amine, 3,5-dimethylpiperidine (B146706).
The lone pair of electrons on the nitrogen atom in the parent amine is highly accessible, contributing to its basicity and nucleophilicity. In this compound, these electrons are delocalized into the pi system of the cyano group. This delocalization is expected to lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack at the nitrogen. Conversely, the LUMO is likely localized on the antibonding π* orbital of the nitrile group, making the nitrile carbon an electrophilic center.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity. aimspress.com The introduction of the cyano group is predicted to increase the energy gap relative to more reactive precursors, suggesting greater molecular stability. DFT calculations can precisely model these orbitals and quantify the energy gap, providing a theoretical basis for the compound's reactivity. scirp.org
Below is a table summarizing the conceptual electronic properties derived from DFT principles for this compound compared to its parent amine.
| Property | 3,5-Dimethylpiperidine (Parent Amine) | This compound | Rationale for Change |
| HOMO Energy | Relatively High | Lower | Electron-withdrawing cyano group delocalizes and stabilizes the nitrogen lone pair. |
| LUMO Energy | High (typically on σ* orbitals) | Lower | Presence of a low-lying π* orbital on the cyano group. |
| HOMO-LUMO Gap (ΔE) | Smaller | Larger | The stabilizing effect on the HOMO is more pronounced than the lowering of the LUMO. |
| Chemical Reactivity | More Reactive (Nucleophilic N) | Less Reactive (More Stable) | A larger energy gap indicates greater kinetic stability. |
| Primary Reactive Site | Nucleophilic Nitrogen | Electrophilic Carbon of the -CN group | Shift in electron density due to the cyano substituent. |
Conformational Analysis and Stereochemical Preferences of the Piperidine Ring
The six-membered piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.org The stereochemistry of this compound is primarily determined by the relative orientation of the two methyl groups at the C3 and C5 positions, leading to cis and trans diastereomers. tuodaindus.comwikipedia.org
Computational conformational analysis can be used to determine the relative stabilities of these isomers and their respective chair conformers.
trans-isomer : In the most stable chair conformation, both methyl groups can occupy equatorial positions, minimizing steric hindrance, particularly unfavorable 1,3-diaxial interactions. A ring flip would force both methyl groups into axial positions, a significantly less stable conformation.
cis-isomer : In the chair conformation of the cis-isomer, one methyl group must be in an axial position while the other is equatorial. A ring flip results in an isoenergetic conformation where the axial and equatorial positions of the methyl groups are swapped. The stability of the cis-isomer is generally lower than the trans-isomer due to the unavoidable 1,3-diaxial interaction involving the axial methyl group.
The N-cyano group is linear and relatively small, so its steric impact on the ring conformation is minimal compared to bulkier substituents. Therefore, the fundamental stereochemical preferences are dictated by the methyl groups. Computational methods, such as DFT or ab initio calculations, can quantify the energy differences between these conformers.
The table below outlines the key conformers and their predicted relative stability.
| Isomer | Methyl Group Positions | Key Steric Interactions | Predicted Relative Stability |
| trans | (3e, 5e) - diequatorial | Minimal steric strain | Most Stable |
| trans | (3a, 5a) - diaxial | Two significant 1,3-diaxial interactions | Least Stable |
| cis | (3e, 5a) or (3a, 5e) | One 1,3-diaxial interaction | Intermediate Stability |
Prediction of Reactivity and Selectivity via Advanced Computational Models
Advanced computational models can predict the reactivity and selectivity of this compound by analyzing its electronic and structural properties. researchgate.netnih.gov DFT-derived reactivity descriptors are particularly useful for this purpose.
Molecular Electrostatic Potential (MEP) Map : An MEP map visualizes the charge distribution on the molecule's surface. For this compound, the map would show a region of negative potential (red/yellow) around the nitrogen of the cyano group, indicating its potential to act as a hydrogen bond acceptor or coordinate with electrophiles. A region of positive potential (blue) would likely be found around the nitrile carbon, marking it as a site for nucleophilic attack. mdpi.com
Fukui Functions and Mulliken Charges : These descriptors quantify the electron density on each atom, helping to identify the most electrophilic and nucleophilic centers. scirp.org Calculations would likely confirm the nitrile carbon as the primary electrophilic site and the nitrile nitrogen as a weak nucleophilic/basic site.
These models can predict selectivity in chemical reactions. For instance, in a reaction with a nucleophile, computational models would predict a strong preference for attack at the nitrile carbon over any position on the piperidine ring. Similarly, for reactions involving radicals, calculations could determine the most likely site of hydrogen abstraction from the ring's C-H bonds.
Molecular Docking and Interaction Studies with Model Biological Targets (Conceptual)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a receptor's active site. nih.govresearchgate.net Given that the piperidine scaffold is a common feature in many biologically active compounds, a conceptual docking study of this compound can provide insights into its potential as a pharmacophore.
For a conceptual study, a model target such as a dopamine (B1211576) receptor or a sigma receptor, both of which are known to bind piperidine-containing ligands, could be chosen. researchgate.netnih.gov The process would involve:
Obtaining the 3D crystal structure of the target protein.
Generating a low-energy 3D conformation of this compound (likely the stable trans-diequatorial isomer).
Using docking software to place the ligand into the protein's binding pocket and score the different binding poses.
The analysis of the docked poses would focus on identifying key intermolecular interactions.
| Molecular Feature of Ligand | Potential Interaction with Receptor | Example Receptor Residues |
| Dimethylated Piperidine Ring | Hydrophobic interactions, van der Waals forces | Leucine, Valine, Phenylalanine |
| Nitrogen of Cyano Group | Hydrogen bond acceptor, polar interactions | Serine, Threonine, Tyrosine (hydroxyl H) |
| Carbon of Cyano Group | Potential for polar interactions | Polar residues in the binding pocket |
These interaction studies can help rationalize structure-activity relationships and guide the design of new derivatives with improved affinity and selectivity for a specific biological target. nih.govresearchgate.net
Computational Elucidation of Complex Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. escholarship.org This involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.netrsc.org
A hypothetical reaction, such as the acid-catalyzed hydrolysis of the nitrile group in this compound to form the corresponding amide, can be investigated. A computational study using DFT would proceed as follows:
Geometry Optimization : The 3D structures of the reactant (protonated nitrile), intermediates (e.g., after water addition), the transition state for each step, and the final product (amide) are optimized to find their lowest energy conformations.
Frequency Calculations : These calculations confirm the nature of each stationary point. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Such studies provide a detailed, step-by-step understanding of the reaction mechanism, including bond-breaking and bond-forming processes, which is often difficult to obtain through experimental means alone. researchgate.net
Applications in Advanced Synthetic Organic Chemistry and Catalysis
Role as a Privileged Scaffold and Versatile Building Block in New Chemical Entity Synthesis
The piperidine (B6355638) ring is a prevalent motif in pharmaceuticals and natural products, and the 3,5-dimethyl substituted version serves as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets. nih.govresearchgate.netmdpi.comufrj.br This makes it a highly attractive starting point in drug discovery and the synthesis of new bioactive compounds. nih.govnih.gov
As a versatile building block, 3,5-dimethylpiperidine (B146706) is used by chemists to construct more complex molecules for pharmaceuticals, agrochemicals, and specialty polymers. tuodaindus.comnbinno.comchemimpex.com Its nitrogen-containing heterocyclic structure is particularly valuable in drug development, where it can be functionalized to enhance biological activity, efficacy, and solubility of active pharmaceutical ingredients (APIs). chemimpex.comsincerechemicals.com For instance, its incorporation into central nervous system (CNS) drug candidates has been shown to improve selectivity. tuodaindus.com The defined stereochemistry of its cis and trans isomers allows for precise three-dimensional arrangements in the target molecule, which is crucial for specific biological interactions. tuodaindus.comnih.gov The unique structure facilitates diverse functionalization, making it a preferred choice for chemists aiming to develop novel compounds. chemimpex.com
Catalytic Applications of N-Functionalized 3,5-Dimethylpiperidine Derivatives
The utility of the 3,5-dimethylpiperidine scaffold extends beyond its role as a structural component to active participation in chemical reactions as a catalyst or as a ligand in catalytic systems.
N-functionalized derivatives of 3,5-dimethylpiperidine are employed as chiral ligands in asymmetric catalysis, a field focused on selectively producing one of a pair of enantiomers. chemscene.com While the design of chiral ligands has historically been dominated by C2-symmetric structures, non-symmetrical ligands have gained prominence. nih.govscispace.com The stereoisomers of 3,5-dimethylpiperidine provide a chiral environment around a metal center, which can direct a reaction to yield a product with high enantiomeric excess. For example, derivatives of 3,5-dimethylpiperidine are used as catalyst ligands in asymmetric hydrogenation reactions, which are critical for producing single-enantiomer drugs. tuodaindus.comnbinno.com The choice between the cis and trans isomers of the piperidine derivative can significantly influence the outcome and efficiency of the catalytic process. tuodaindus.com
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. While specific examples directly citing 3,5-dimethylpiperidine derivatives in amide and peptide bond formation are not extensively detailed in the provided context, the fundamental amine structure is a common feature in organocatalysts designed for this purpose. Catalysts for amide bond formation often work by activating carboxylic acids or by facilitating the coupling process. dntb.gov.uaresearchgate.net Some organocatalytic systems utilize a combination of a Brønsted base and hydrogen-bond donors to activate reactants. nih.gov Given its basic nitrogen atom and the steric influence of the methyl groups, N-functionalized 3,5-dimethylpiperidine derivatives have the potential to be developed into catalysts for such transformations. mdpi.com The development of catalytic methods for peptide synthesis is of particular interest to bypass the need for large excesses of reagents and hazardous solvents like N,N-dimethylformamide (DMF). nih.gov
Utilization as Structure-Directing Agents in Zeolite and Molecular Sieve Synthesis
In materials science, N-functionalized derivatives of 3,5-dimethylpiperidine play a critical role as organic structure-directing agents (OSDAs) in the synthesis of zeolites and other molecular sieves. tuodaindus.compatsnap.com Zeolites are crystalline microporous materials with widespread applications in catalysis and separations. nih.gov The size and shape of the OSDA molecule guide the formation of the zeolite's specific pore structure during its hydrothermal synthesis. researchgate.net
Specifically, N,N-dimethyl-3,5-dimethylpiperidine is a widely used and economically viable OSDA for synthesizing the zeolite known as SSZ-39. tuodaindus.comgoogle.com The catalytic performance of Cu-exchanged SSZ-39 in applications like the selective catalytic reduction (SCR) of nitrogen oxides makes its synthesis particularly important. tuodaindus.com The ratio of cis to trans isomers of the N,N-dimethyl-3,5-dimethylpiperidine OSDA can influence the synthesis, with the trans isomer being particularly important for certain protocols. google.com The use of these piperidine derivatives allows for the preparation of high-purity, highly crystalline zeolites with desirable properties for catalytic applications. tuodaindus.compatsnap.com
| Parameter | Description / Result |
|---|---|
| Synthesis Method | Solvent-free synthesis of aluminosilicate (B74896) SSZ-39 zeolite using DMDMP as OSDA. |
| Product Yield | High product yield with efficient use of raw materials. |
| Crystallinity | High crystallinity confirmed by powder X-ray diffraction (XRD). |
| Morphology | Uniform sheet-like morphology observed via scanning electron microscopy (SEM). |
| Surface Area | Large surface area demonstrated by N2 sorption analysis. |
| Acidity | Strong acidic sites identified by NH3-temperature-programmed desorption (NH3-TPD). |
| Hydrothermal Stability | Excellent hydrothermal stability confirmed. |
| Catalytic Performance | Cu-exchanged SSZ-39 shows good catalytic activity in NH3-SCR reaction. |
Development of Novel Synthetic Routes to Complex Architectures Through Strategic Derivatization
The 3,5-dimethylpiperidine scaffold is a valuable starting point for the development of novel synthetic routes to more complex molecular architectures. A common and efficient method to produce the piperidine core is through the catalytic hydrogenation of the corresponding 3,5-dimethylpyridine (B147111) precursor. google.comwikipedia.orgresearchgate.net The conditions of this hydrogenation, including the choice of catalyst (e.g., ruthenium on carbon, rhodium, palladium), can influence the diastereoselectivity, affecting the ratio of cis and trans isomers produced. nih.govgoogle.com
Once the core is formed, strategic derivatization allows for the construction of a wide array of functionalized molecules. nih.gov Chemists have developed divergent synthesis pathways that enable the creation of various 3,5-disubstituted piperidines with different stereochemistries and functional groups, which may possess interesting pharmacological properties. nih.govsnnu.edu.cn These routes often involve protecting the nitrogen atom and then performing reactions on the ring or its substituents, followed by deprotection. The ability to selectively synthesize all possible stereoisomers of a substituted 3,5-dimethylpiperidine derivative is a significant achievement, providing access to a broad chemical space for biological screening and materials development. researchgate.net This strategic derivatization underscores the compound's role as a foundational element for building molecular complexity. mit.edu
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways Towards the Compound
The development of efficient and versatile synthetic routes to 3,5-Dimethylpiperidine-1-carbonitrile is a fundamental prerequisite for its broader study and application. Future research should prioritize the exploration of novel synthetic methodologies that offer advantages in terms of yield, selectivity, and scalability.
A primary avenue for investigation would be the direct cyanation of 3,5-dimethylpiperidine (B146706). Traditional methods often employ highly toxic cyanating agents. Therefore, research into safer and more manageable alternatives is paramount. This could involve the use of cyanating agents like cyanogen (B1215507) bromide or trimethylsilyl (B98337) cyanide under carefully controlled conditions. The reaction would likely proceed via nucleophilic substitution at the nitrogen atom of the piperidine (B6355638) ring.
Another promising approach is the development of catalytic methods. For instance, a transition-metal-catalyzed cross-coupling reaction between a suitable derivative of 3,5-dimethylpiperidine and a cyanide source could offer a more elegant and efficient synthesis. Investigating various catalysts, ligands, and reaction conditions will be crucial to optimize such a transformation.
Furthermore, exploring multi-component reactions, where 3,5-dimethylpiperidine, a cyanide source, and a third component react in a single pot to form the desired product or a precursor, could lead to highly efficient and atom-economical synthetic strategies.
Investigation of Undiscovered Reactivity Patterns and Selectivities
The reactivity of the cyano group attached to the piperidine nitrogen in this compound is largely uncharted territory. A systematic investigation into its chemical behavior is essential to understand its potential as a synthetic intermediate.
Key areas of future research should include:
Reduction of the Nitrile Group: Investigating the selective reduction of the carbonitrile to an aminomethyl group would provide access to N-substituted 3,5-dimethylpiperidine derivatives, which could have interesting pharmacological properties.
Hydrolysis of the Nitrile Group: Studying the hydrolysis of the carbonitrile under both acidic and basic conditions to yield the corresponding carboxamide and carboxylic acid derivatives would expand the range of accessible functional groups.
Cycloaddition Reactions: Exploring the potential of the nitrile group to participate in cycloaddition reactions, for example, with azides to form tetrazoles, could lead to novel heterocyclic systems.
Reactions with Organometallic Reagents: Investigating the addition of Grignard or organolithium reagents to the nitrile group to form ketones after hydrolysis would be a valuable carbon-carbon bond-forming reaction.
Understanding the influence of the 3,5-dimethylpiperidine scaffold on the reactivity and selectivity of these transformations will be a key aspect of this research.
Rational Design of Advanced Derivatives for Specific Academic Applications
The this compound core structure offers a versatile platform for the rational design of advanced derivatives with tailored properties for specific academic applications.
One area of focus could be the development of novel ligands for catalysis. By modifying the piperidine ring or introducing functional groups through reactions of the nitrile, it may be possible to create chiral ligands for asymmetric catalysis. The stereochemistry of the 3,5-dimethyl substitution could play a crucial role in inducing stereoselectivity in catalytic reactions.
In the field of medicinal chemistry, derivatives of this compound could be designed and synthesized as probes for biological systems. The piperidine motif is a common feature in many biologically active compounds. By systematically modifying the structure, researchers could explore structure-activity relationships and identify compounds with potential therapeutic applications.
Furthermore, the synthesis of labeled derivatives, for example, with isotopes like ¹³C or ¹⁵N, would be invaluable for mechanistic studies and in vivo imaging applications.
Advanced Computational Modeling for Predictive Organic Chemistry
In the absence of extensive experimental data, advanced computational modeling can provide valuable insights into the properties and reactivity of this compound.
Table 1: Predicted Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂ |
| Molecular Weight | 138.21 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 138.115698567 g/mol |
| Topological Polar Surface Area | 23.8 Ų |
Data sourced from computational predictions.
Future computational studies should focus on:
Conformational Analysis: Determining the preferred conformations of the cis and trans isomers of this compound to understand their steric and electronic properties.
Reaction Mechanism Elucidation: Using density functional theory (DFT) calculations to model the transition states and reaction pathways of potential synthetic routes and reactivity patterns. This can help in optimizing reaction conditions and predicting product outcomes.
Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its derivatives.
Virtual Screening: Docking studies of virtually generated libraries of this compound derivatives against biological targets could help in identifying potential drug candidates.
These computational approaches will be instrumental in guiding experimental work and accelerating the discovery process.
Integration with Emerging Methodologies in Sustainable Organic Synthesis
Future research on this compound should be conducted with a strong emphasis on sustainability. This involves integrating emerging methodologies that minimize environmental impact.
Key sustainable approaches to explore include:
Green Solvents: Developing synthetic routes that utilize environmentally benign solvents such as water, ethanol, or supercritical CO₂.
Catalysis: Focusing on the use of reusable and non-toxic catalysts, including biocatalysts (enzymes) or earth-abundant metal catalysts, to replace stoichiometric reagents.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, efficiency, and scalability compared to traditional batch processes.
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption.
By embracing these green chemistry principles from the outset, the future development of the chemistry of this compound can be both scientifically innovative and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 3,5-Dimethylpiperidine-1-carbonitrile, and how can reaction efficiency be optimized?
- Answer : The synthesis of piperidine derivatives typically involves cyclization reactions or functional group modifications. For example, mixed anhydride methods or reductive amination strategies (e.g., using N-methylpiperidine as a base to reduce racemization) are common . To optimize yields, factors like temperature control (e.g., -20°C storage for stability ), solvent selection (acetonitrile is often used for solubility ), and catalyst choice (tertiary amines or metal catalysts) should be systematically tested. Reaction monitoring via TLC or HPLC is critical to identify intermediate phases .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly for distinguishing methyl groups on the piperidine ring (δ ~1.2–1.8 ppm for CH₃ groups ). Infrared (IR) spectroscopy can validate the nitrile group (C≡N stretch ~2200–2260 cm⁻¹) . Mass spectrometry (MS) provides molecular weight confirmation (e.g., MW 192.3 for related compounds ). Purity analysis via HPLC with ammonium acetate buffers (pH 6.5) is recommended .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Safety Data Sheets (SDS) classify similar piperidine derivatives as Health Hazard Level 2. Key precautions include:
- Use of fume hoods and PPE (gloves, lab coats).
- Avoidance of open flames (flammability data not reported, but analogous compounds have low fire risk ).
- Storage at -20°C in airtight containers to prevent degradation .
- Emergency procedures: Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Answer : Contradictions often arise from stereochemical variations or solvent effects. For example, NMR shifts may differ due to axial/equatorial methyl group orientations . To address this:
- Perform variable-temperature NMR to study conformational dynamics.
- Compare computational predictions (e.g., DFT calculations for ¹³C NMR ) with experimental data.
- Use X-ray crystallography to resolve ambiguities, as seen in pyridine dicarbonitrile analogs .
Q. What strategies are effective in improving the yield of this compound in multi-step syntheses?
- Answer : Yield optimization requires stepwise analysis:
- Step 1 : Reduce side reactions (e.g., urethane formation) by using non-nucleophilic bases like N-methylpiperidine .
- Step 2 : Employ microwave-assisted synthesis to accelerate cyclization steps (reported to increase yields by 15–20% in related piperidine systems ).
- Step 3 : Purify intermediates via column chromatography with silica gel or recrystallization (ethanol/ether mixtures yield high-purity crystals ).
Q. How can the biological activity of this compound be explored in drug discovery pipelines?
- Answer : Methodological approaches include:
- Target Identification : Use molecular docking to predict binding to enzymes like kinases or GPCRs, leveraging structural analogs (e.g., pyridazine-3-carbonitrile derivatives ).
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assays) and compare with reference compounds like PCP precursors .
- ADME Profiling : Assess metabolic stability using liver microsomes and HPLC-MS for metabolite identification .
Methodological Considerations for Data Interpretation
Q. How should researchers interpret conflicting biological activity data for this compound analogs?
- Answer : Discrepancies may arise from assay conditions or compound impurities. Mitigation strategies:
- Validate purity (>95% via HPLC ) before testing.
- Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Use isothermal titration calorimetry (ITC) to confirm binding affinity independently .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
